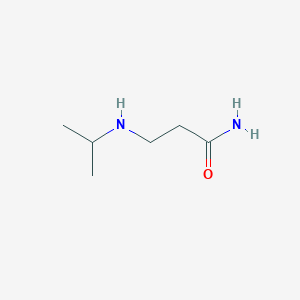

3-(异丙氨基)丙酰胺

描述

3-(Isopropylamino)propanamide is a chemical compound that has been studied in various contexts, particularly for its potential applications in medicinal chemistry. The compound features an isopropylamino group attached to a propanamide moiety, which is a common structural feature in various bioactive molecules.

Synthesis Analysis

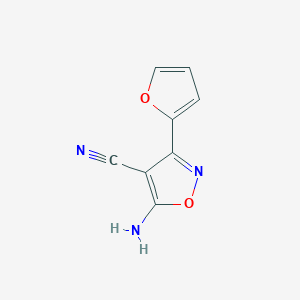

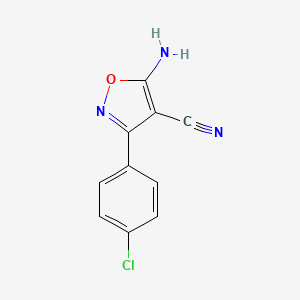

The synthesis of unnatural amino acids using isopropylamine as an amino donor has been demonstrated through ω-transaminase-catalyzed reductive amination of carbonyl compounds. This method leverages the cheapness and high volatility of the ketone product, which is advantageous for the asymmetric synthesis of such amino acids . Additionally, the synthesis of isoxazole derivatives, which are structurally related to 3-(Isopropylamino)propanamide, has been explored. These derivatives have been prepared and evaluated for their muscle relaxant and anticonvulsant activities, indicating the versatility of the propanamide moiety in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 3-(Isopropylamino)propanamide and its derivatives plays a crucial role in their biological activity. For instance, the optical isomers of certain derivatives have been shown to exhibit different potencies, with the (+)-isomer being twice as potent as the (-)-isomer. This highlights the importance of stereochemistry in the design of bioactive compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-(Isopropylamino)propanamide derivatives has been explored in the context of their pharmacological properties. The structure-activity relationship studies emphasize the effects of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group. These studies have found a good quadratic correlation between hydrophobicity and muscle relaxant activity, suggesting that the chemical properties of the side chains are critical for the desired biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Isopropylamino)propanamide derivatives are influenced by their molecular structure. For example, the presence of the isopropylamino group can affect the compound's hydrophobicity, which in turn can influence its muscle relaxant activity. The synthesis of the R-enantiomer of a related β-receptor antagonist demonstrates the use of chiral HPLC analysis to determine enantiomeric excess, which is an important aspect of drug development and quality control .

科学研究应用

Enantiomeric Separation

- Scientific Field : Chromatographic Science

- Application Summary : 3-(Isopropylamino)propanamide, also known as Indole-3-propanamide (I3P), is used in the enantiomeric separation of its derivatives using supercritical fluid chromatography .

- Results : Out of 13 I3P derivatives which were screened using supercritical fluid chromatography, 10 derivatives displayed excellent baseline separation using a Lux Cellulose—4 column .

Precursor for Biological Activities

- Scientific Field : Biochemistry

- Application Summary : I3P is a precursor for numerous biological activities such as in the treatment of brain disorders, like tyrosine kinase inhibitors and EGF receptor inhibitors .

- Results : N-Aryl-3-(indol-3-yl) propanamide shows promising immunosuppressive activity. Some indolylcarboxamides show antiallergic activity .

Chemical Research

- Scientific Field : Chemistry

- Application Summary : 3-(Isopropylamino)propanamide is provided by chemical suppliers like Sigma-Aldrich for use in chemical research . It’s often used as a unique chemical in early discovery research .

- Results : The outcomes of this research can vary widely depending on the specific experiments conducted .

Biochemical Precursor

- Scientific Field : Biochemistry

- Application Summary : Propionamide, which is structurally similar to 3-(Isopropylamino)propanamide, is known to be a precursor for various biochemical reactions .

- Results : The outcomes of these biochemical reactions can vary widely depending on the specific reactions conducted .

Early Discovery Research

- Scientific Field : Chemical Research

- Application Summary : 3-(Isopropylamino)propanamide is provided by chemical suppliers like Sigma-Aldrich for use in early discovery research . It’s often used as a unique chemical in early discovery research .

- Results : The outcomes of this research can vary widely depending on the specific experiments conducted .

Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Propanamide, which is structurally similar to 3-(Isopropylamino)propanamide, is known to be a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .

- Results : The outcomes of these organic reactions can vary widely depending on the specific reactions conducted .

安全和危害

属性

IUPAC Name |

3-(propan-2-ylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8-4-3-6(7)9/h5,8H,3-4H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUOFLRUZMXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596122 | |

| Record name | N~3~-Propan-2-yl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isopropylamino)propanamide | |

CAS RN |

20101-89-7 | |

| Record name | N~3~-Propan-2-yl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)